3-Methyltriacontane
CAS No.: 72227-01-1
Cat. No.: VC18463037
Molecular Formula: C31H64
Molecular Weight: 436.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72227-01-1 |
---|---|
Molecular Formula | C31H64 |
Molecular Weight | 436.8 g/mol |
IUPAC Name | 3-methyltriacontane |
Standard InChI | InChI=1S/C31H64/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(3)5-2/h31H,4-30H2,1-3H3 |
Standard InChI Key | NXCMTLDSKYDELZ-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Architecture
The systematic IUPAC name 3-methyltriacontane unambiguously describes its structure: a 30-carbon straight-chain alkane (-triacontane) with a methyl branch at position 3. Alternative designations include anteisohentriacontane and the CAS registry number 72227-01-1 . The molecule's architecture features:
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27 rotatable bonds enabling conformational flexibility despite its length
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Zero hydrogen bond donors/acceptors dictating nonpolar interactions
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CH stoichiometry confirmed through high-resolution mass spectrometry (exact mass 436.5008 Da)
Table 1: Core Structural Parameters
Property | Value |
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Molecular formula | |
Molecular weight | 436.80 g/mol |
Topological PSA | 0.00 Ų |
Rotatable bond count | 27 |
SMILES (canonical) | CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |
Spectroscopic Signatures
The compound's structural validation relies on:
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: Distinct signals at δ 14.1 (terminal CH), 22.8–32.1 (methylene chain), and 19.8 ppm (branch-point CH)
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IR spectroscopy: Characteristic C-H stretching vibrations at 2850–2950 cm (sp hybridization)
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Mass spectrometry: Molecular ion peak at m/z 436.5 with fragmentation pattern confirming the branching position
Physicochemical Profile and Stability
Thermodynamic Properties
As a high-molecular-weight alkane, 3-methyltriacontane exhibits:
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Melting point: 68–72°C (lit.) with branch-induced crystal lattice imperfections lowering vs. linear isomers
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Boiling point: Estimated 450–470°C at 760 mmHg through group contribution methods
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Log P (octanol/water): 16.70 ± 0.3, reflecting extreme hydrophobicity
Biosynthetic Pathways and Natural Occurrence
Biological Production Mechanisms
In plant systems, 3-methyltriacontane arises through:
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Elongation-decarboxylation pathway: Malonyl-CoA extension followed by decarbonylation
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Methyl branching: Introduced by specific methyltransferases during chain elongation
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Terminal modification: Reductive release from acyl carrier proteins
Ecological Distribution
Gas chromatography-mass spectrometry (GC-MS) analyses detect this compound in:
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Vanilla spp.: Up to 2.4% of epicuticular waxes in Vanilla planifolia pods
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Solanum tuberosum: Leaf wax component (0.03–0.12 μg/cm)
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Insect hydrocarbons: Minor constituent (<1%) of cuticular lipids in Coleoptera species
Table 2: Natural Occurrence by Source
Organism | Tissue | Concentration (Relative %) |
---|---|---|
Vanilla planifolia | Pod epidermis | 1.8–2.4% |
Solanum tuberosum | Leaf surface | 0.03–0.12 μg/cm |
Tribolium castaneum | Cuticle | 0.7–0.9% |
Pharmacokinetic and Toxicological Profile
ADMET Properties (Predicted)
Computational modeling using admetSAR 2.0 reveals:
Table 3: Key ADMET Predictions
Parameter | Prediction | Probability (%) |
---|---|---|
Human intestinal absorption | High | 99.17 |
Blood-brain barrier permeation | Complete | 100.00 |
CYP3A4 inhibition | Non-inhibitor | 98.42 |
Carcinogenicity (binary) | Negative | 60.00 |
Biotransformation and Excretion
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Phase I metabolism: Limited oxidation by CYP450 isoforms due to steric hindrance
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Phase II conjugation: No glucuronidation (UGT probability 0%)
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Elimination: Primarily fecal (95–98%) via biliary excretion of unmodified compound
Industrial and Research Applications
Materials Science Applications
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Phase change materials (PCMs): Thermal energy storage capacity of 210–230 J/g (melting)
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Polymer additives: 0.5–2% incorporation reduces crystallinity in polyethylene films
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Surface coatings: Self-assembled monolayers with contact angles >110°
Biochemical Research Uses
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Membrane studies: Modulates lipid raft stability at 5–10 mol% concentrations
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Reference standard: GC retention index marker (C branched alkane)
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Insect behavior studies: Role in cuticular hydrocarbon recognition systems
Environmental Fate and Ecotoxicology
Environmental Persistence
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Atmospheric lifetime: 2–3 days via OH-radical oxidation ()
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Soil half-life: 180–220 days (aerobic conditions)
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Bioaccumulation factor: Log BAF = 3.8 (moderate accumulation risk)
Ecotoxicological Impacts
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Aquatic toxicity:
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Daphnia magna 48h LC: >100 mg/L
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Aliivibrio fischeri EC: 82 mg/L
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Terrestrial effects:
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Earthworm avoidance at >500 mg/kg soil
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No significant phytotoxicity below 1000 mg/kg
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Analytical Methodologies
Separation Techniques
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GC conditions:
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Column: DB-5ms (30m × 0.25mm × 0.25μm)
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Temperature program: 50°C (2 min) → 10°C/min → 320°C (15 min)
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Retention index: 3100 ± 15
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Detection Methods
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Mass spectrometry: EI mode (70 eV) with characteristic ions at m/z 57, 71, 85 (alkyl fragments)
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FTIR analysis: Diagnostic bands at 720 cm (methylene rocking)
Synthesis and Modification Strategies
Laboratory Synthesis
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Grignard coupling: CBr + CMgBr → C chain
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Branch introduction: Wittig reaction with isopropyltriphenylphosphonium ylide
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Hydrogenation: Pd/C-catalyzed alkene reduction
Functionalization Approaches
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Epoxidation: Limited success due to steric protection of internal double bonds
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Halogenation: Radical bromination yields 3-bromo derivatives (45–50% yield)
Future Research Directions
Emerging research priorities include:
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Nanothermotics: Developing PCM nanoencapsulates for building insulation
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Chemical ecology: Deciphering insect chemoreception mechanisms
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Green synthesis: Enzymatic production using modified fatty acid synthases
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